molecular formula C11H23B B3045417 6-Bromoundecane CAS No. 106593-84-4

6-Bromoundecane

Cat. No.: B3045417
CAS No.: 106593-84-4
M. Wt: 235.2 g/mol
InChI Key: LXAKVLBCNLKTKI-UHFFFAOYSA-N
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Description

6-Bromoundecane is an organic compound with the molecular formula C11H23Br. It is a brominated alkane, specifically a bromoalkane, where a bromine atom is attached to the sixth carbon of an undecane chain. This compound is used in various chemical reactions and industrial applications due to its reactivity and ability to form carbon-bromine bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Bromoundecane can be synthesized through the bromination of undecane. The process typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the sixth carbon of undecane, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to maximize yield and minimize by-products. The crude product is then purified through distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 6-Bromoundecane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: This is the most common reaction, where the bromine atom is replaced by a nucleophile. For example, reacting this compound with sodium cyanide (NaCN) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) results in the formation of 6-cyanoundecane.

    Elimination Reactions: Under strong basic conditions, this compound can undergo elimination to form undecene. This reaction typically uses a strong base such as potassium tert-butoxide (KOtBu) in a solvent like dimethyl sulfoxide (DMSO).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium cyanide (NaCN), dimethyl sulfoxide (DMSO)

    Elimination: Potassium tert-butoxide (KOtBu), dimethyl sulfoxide (DMSO)

Major Products Formed:

    Nucleophilic Substitution: 6-cyanoundecane

    Elimination: Undecene

Scientific Research Applications

6-Bromoundecane is utilized in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.

    Material Science: this compound is used in the modification of surfaces and the preparation of self-assembled monolayers (SAMs)

    Biological Studies: In biological research, this compound can be used to study the effects of brominated compounds on biological systems. It may also serve as a precursor in the synthesis of bioactive molecules.

Mechanism of Action

The mechanism of action of 6-Bromoundecane primarily involves its ability to undergo nucleophilic substitution and elimination reactions. The bromine atom, being a good leaving group, facilitates these reactions. In nucleophilic substitution, the nucleophile attacks the carbon bonded to the bromine, leading to the displacement of the bromine atom. In elimination reactions, the base abstracts a proton from a carbon adjacent to the carbon-bromine bond, resulting in the formation of a double bond and the release of bromide ion.

Comparison with Similar Compounds

    1-Bromoundecane: Similar to 6-Bromoundecane but with the bromine atom attached to the first carbon. It exhibits similar reactivity but different regioselectivity in reactions.

    1-Bromodecane: A shorter chain bromoalkane with the bromine atom on the first carbon of a ten-carbon chain. It is less hydrophobic compared to this compound.

    1-Bromododecane: A longer chain bromoalkane with the bromine atom on the first carbon of a twelve-carbon chain. It is more hydrophobic and has different physical properties compared to this compound.

Uniqueness of this compound: this compound is unique due to the position of the bromine atom on the sixth carbon. This positioning affects its reactivity and the types of reactions it can undergo. It provides a balance between hydrophobicity and reactivity, making it suitable for specific applications in organic synthesis and material science.

Properties

IUPAC Name

6-bromoundecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23Br/c1-3-5-7-9-11(12)10-8-6-4-2/h11H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAKVLBCNLKTKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCCCC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408464
Record name 6-bromoundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106593-84-4
Record name 6-bromoundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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